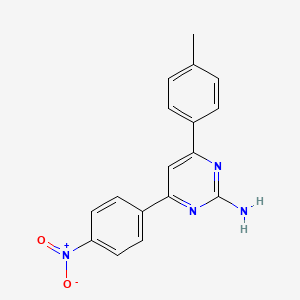
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine (abbreviated as 4C6DPA) is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the biochemical and physiological effects of a variety of compounds.
Mecanismo De Acción
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. When 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has a variety of biochemical and physiological effects. It has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been shown to improve memory and learning, and to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of studies. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use. It is a relatively weak inhibitor of AChE and may not produce the desired effects in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other enzymes, such as monoamine oxidase (MAO). Another potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other neurotransmitters, such as dopamine and serotonin. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, such as in the treatment of neurological disorders.
Métodos De Síntesis
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine was first synthesized by a team of researchers from the University of Tokyo in 1982. The synthesis method involves the reaction of 2-chlorophenylacetic acid, 2,4-dimethoxyphenylacetic acid, and ethylenediamine in an aqueous solution. This reaction produces the desired compound 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, which is then purified through a series of chromatographic steps.
Aplicaciones Científicas De Investigación
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and neurotransmitters. It has also been used to study the structure and function of enzymes, as well as to study the effects of environmental toxins on the human body.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-23-11-7-8-13(17(9-11)24-2)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEDXGMUJIBVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)












